molecular formula C15H11Cl2N3S2 B2984801 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 866041-98-7

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2984801
CAS No.: 866041-98-7
M. Wt: 368.29
InChI Key: KHPRXYATQXCMNH-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C15H11Cl2N3S2. It is a member of the thiadiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with DNA, leading to the disruption of cellular processes and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S2/c16-12-7-6-10(8-13(12)17)9-21-15-20-19-14(22-15)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRXYATQXCMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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